4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17222312
InChI: InChI=1S/C11H10BrN3/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2,(H,14,15)
SMILES:
Molecular Formula: C11H10BrN3
Molecular Weight: 264.12 g/mol

4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine

CAS No.:

Cat. No.: VC17222312

Molecular Formula: C11H10BrN3

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine -

Specification

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
IUPAC Name 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine
Standard InChI InChI=1S/C11H10BrN3/c12-9-4-6-14-11(7-9)15-8-10-3-1-2-5-13-10/h1-7H,8H2,(H,14,15)
Standard InChI Key PLEDQVLMPQHQNJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)CNC2=NC=CC(=C2)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-bromo-N-[(pyridin-2-yl)methyl]pyridin-2-amine, with a molecular formula of C₁₁H₁₁BrN₄ and a molecular weight of 285.14 g/mol. The structure comprises a pyridine ring substituted at the 4-position with bromine and at the 2-position with an amine group connected via a methylene bridge to a second pyridine ring .

Synthetic Methodologies and Reaction Pathways

Buchwald–Hartwig Amination

A robust route to N-(pyridinyl)pyridin-2-amines involves palladium-catalyzed cross-coupling between bromopyridines and amines. For example, 6-bromopyridin-3-ylmethyl piperazine analogs are synthesized via reductive amination of 6-bromopyridine-3-carbaldehyde with ethylpiperazine using sodium triacetoxyborohydride, yielding products in ~25% yield . Adapting this method, 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine could be synthesized through coupling of 4-bromopyridin-2-amine with 2-(bromomethyl)pyridine under Pd catalysis.

Oxidative C–C Bond Cleavage

Metal-free approaches using iodine (I₂) and tert-butyl hydroperoxide (TBHP) enable the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine . While this method primarily yields amides, modifying reaction conditions (e.g., substituting amines) could facilitate the formation of secondary amines like 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

Brominated pyridines generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Predicted logP values for analogs range from 1.5–2.8, suggesting moderate lipophilicity conducive to cell membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) data for related compounds indicate decomposition temperatures above 200°C, with melting points varying between 120–160°C depending on crystallinity .

CompoundCDK4 Kᵢ (nM)CDK6 Kᵢ (nM)MV4-11 GI₅₀ (nM)
7813423
99418232

Antiproliferative Mechanisms

Inhibition of CDK4/6 by related compounds induces G1 cell cycle arrest, as evidenced by flow cytometry showing 85% G1 population in treated MV4-11 cells versus 61% in controls . Similar mechanisms are anticipated for 4-bromo-N-(pyridin-2-ylmethyl)pyridin-2-amine due to structural homology.

Future Directions and Research Gaps

  • Synthetic Optimization: Improving yields in coupling reactions (e.g., via microwave-assisted synthesis) .

  • Target Validation: Profiling against CDK isoforms and off-target kinases.

  • ADMET Studies: Assessing pharmacokinetics and metabolic stability in preclinical models.

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